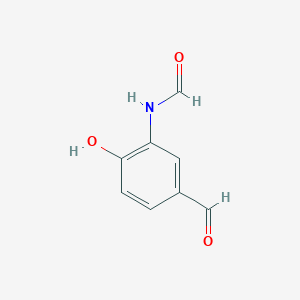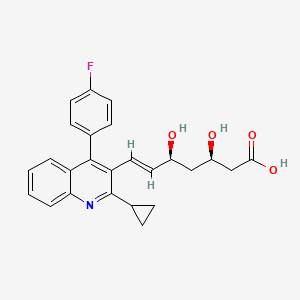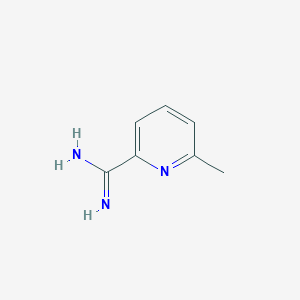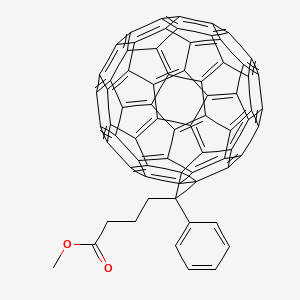![molecular formula C9H7F3N2O3 B1142984 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 175205-25-1](/img/structure/B1142984.png)
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound that features a hydroxyimino group and a trifluoromethoxy-substituted phenyl ring. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of an appropriate precursor with hydroxylamine. This step often requires acidic or basic conditions to facilitate the formation of the oxime.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents. This step may require the use of catalysts and specific solvents to achieve high yields.
Coupling Reactions: The final step involves coupling the hydroxyimino group with the trifluoromethoxy-substituted phenyl ring. This can be achieved through various coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition, receptor binding, and other biological interactions.
Industry: It can be used in the production of materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, while the trifluoromethoxy group enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(hydroxyimino)-N-[4-(methoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(hydroxyimino)-N-[4-(fluoro)phenyl]acetamide: Contains a fluoro group instead of a trifluoromethoxy group.
2-(hydroxyimino)-N-[4-(chloro)phenyl]acetamide: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide imparts unique properties such as increased stability, lipophilicity, and bioavailability compared to its analogs with different substituents. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
175205-25-1 |
|---|---|
Molecular Formula |
C9H7F3N2O3 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
2-hydroxyimino-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)17-7-3-1-6(2-4-7)14-8(15)5-13-16/h1-5,16H,(H,14,15) |
InChI Key |
FCMKVCIOAJDYFU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C=NO)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=NO)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(5-Methoxy-2-thienyl)ethyl]formamide](/img/structure/B1142915.png)





